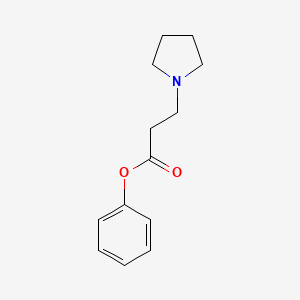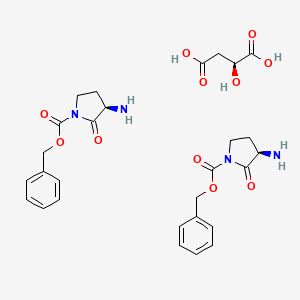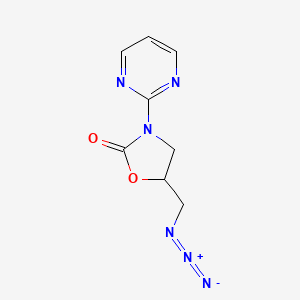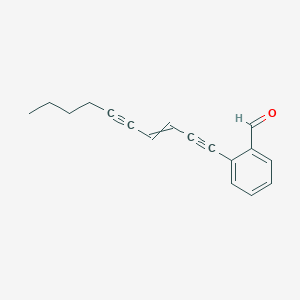
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkene and two alkyne groups, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases such as sodium amide in liquid ammonia.
Major Products Formed
Oxidation: 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.
Reduction: 2-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.
作用機序
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic amino acid residues. The alkyne groups can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azides.
類似化合物との比較
Similar Compounds
2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate: Similar structure but with an ester group instead of an aldehyde.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and two alkyne groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
823228-11-1 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
2-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-15H,2-4H2,1H3 |
InChIキー |
OTFIUDISBQIVQM-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
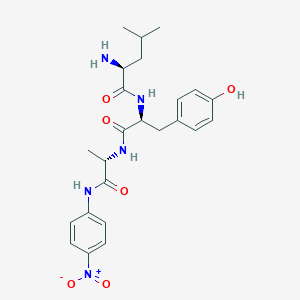
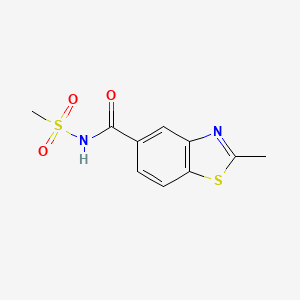
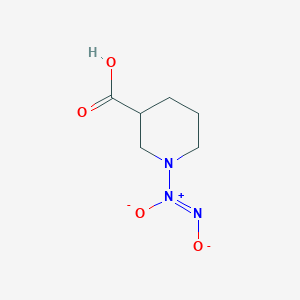
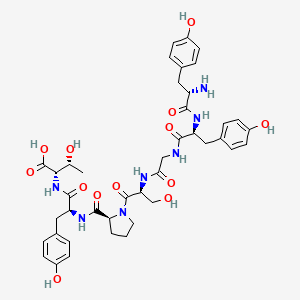
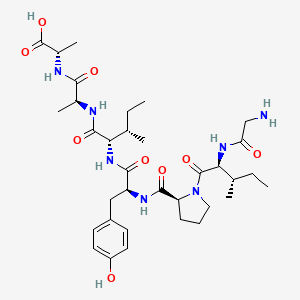
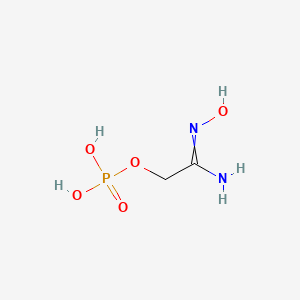
![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
